molecular formula C15H20N4O2 B7595541 N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide

Katalognummer B7595541
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: AKXXICQUZZMIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of compounds known as imidazolylmethanamines and is a selective modulator of the peroxisome proliferator-activated receptor delta (PPARδ).

Wirkmechanismus

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide acts as a selective PPARδ modulator, which regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and oxidative stress. By activating PPARδ, this compound increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, while also reducing hepatic glucose production. It also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis and function, as well as improve endothelial function and reduce arterial stiffness. It also has potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide for lab experiments is its high selectivity for PPARδ, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetics, which makes it suitable for use in animal studies and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes, such as metformin or GLP-1 receptor agonists. Another area of research is its potential use in other metabolic disorders, such as non-alcoholic fatty liver disease or obesity. Finally, there is interest in exploring its potential neuroprotective effects further, as well as its potential use in other neurodegenerative diseases.

Synthesemethoden

The synthesis of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide involves several steps, including the reaction of 4-chloro-2-morpholin-4-ylacetophenone with 1-methylbenzimidazole in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve glucose homeostasis and insulin sensitivity, as well as reduce inflammation and oxidative stress. Clinical trials have also demonstrated its efficacy in improving glycemic control and reducing fasting plasma glucose levels in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-18-13-5-3-2-4-12(13)17-14(18)10-16-15(20)11-19-6-8-21-9-7-19/h2-5H,6-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXICQUZZMIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.